5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile
Description
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is a pyridine-2-carbonitrile derivative featuring a 2-methoxyethylamino substituent at the 5-position of the pyridine ring. The pyridine-2-carbonitrile core is a common pharmacophore in medicinal chemistry, often utilized for its hydrogen-bonding capabilities and electronic properties due to the nitrile group .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(2-methoxyethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-13-5-4-11-9-3-2-8(6-10)12-7-9/h2-3,7,11H,4-5H2,1H3 |
InChI Key |
SCOFHWGLRHJGEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted 5-Amino-2-Pyridinecarboxylic Acids
Various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives can be synthesized through three general methods:
- Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and subsequent hydrolysis
- Alkylation of a urethane, followed by hydrolysis
- Selective sodium borohydride reduction of the appropriate amide of methyl 5-amino-2-pyridinecarboxylate, followed by hydrolysis
A more specific process for the 5-(phenylamino) compound involves nucleophilic displacement of nitrite from methyl 5-nitro-2-pyridinecarboxylate by sodioformanilide and subsequent hydrolysis.
Preparation of 5-Iodo-Pyridine-2-Carbonitrile
5-Iodo-pyridine-2-carbonitrile can be obtained from 5-amino-pyridine-2-carbonitrile using the following procedure:
- Dissolve toluene-4-sulfonic acid monohydrate (287 g, 1.51 mol) in 2 L of acetonitrile in a 5 L flask, then add 5-amino-pyridine-2-carbonitrile (60 g, 504 mmol). Cool the resulting suspension to 5°C.
- Add a solution of sodium nitrite (69.5 g, 1.01 mol) and potassium iodide (209 g, 1.30 mol) in 300 mL of water slowly in small portions. Vigorous gas evolution and foaming will be observed during the addition.
- Stir the resulting brown/black mixture for 10 minutes, warm to room temperature, and stir for 4 hours. Dilute the reaction with water and saturated sodium bicarbonate solution until pH 9-10 is achieved.
- Add saturated sodium thiosulfate solution (800 mL) until the solution changes from a dark red to light orange color, and stir the solution for 30 minutes. Dilute the solution with ethyl acetate to dissolve the solids.
- Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organics with saturated sodium bicarbonate solution (2x) and brine (1x), dry over magnesium sulfate, and concentrate in vacuo.
- Take up the residue in dichloromethane and stir the orange suspension at room temperature to break up the large particles. Filter the mixture and concentrate the filtrates to afford 84 g of 5-iodo-pyridine-2-carbonitrile (73%) as an orange oil.
The product may be isolated as a 94:6 mixture with the corresponding carboxylic acid from hydrolysis of the product nitrile.
Synthesis of 2-Amino-3-Cyanopyridine Derivatives
2-Amino-3-cyanopyridine derivatives can be efficiently synthesized using a multicomponent one-pot reaction. This method involves using enaminones as key precursors under solvent-free conditions, leading to a variety of substituted 2-aminopyridines.
Additional Synthesis Information
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile (CAS: 1545275-20-4)
- Structure: Features a branched 3-methylbutan-2-ylamino group at the 5-position.
- Properties: The bulky substituent may reduce solubility compared to the methoxyethyl group in the target compound. Limited physicochemical data are available, but the branched alkyl chain likely increases lipophilicity (LogP), impacting membrane permeability .
5-(2-Aminoethyl)pyridine-2-carbonitrile (CAS: 1060812-29-4)
- Structure: Substituted with a simple 2-aminoethyl group.
- Properties: Molecular weight = 147.18 g/mol, PSA = 62.70 Ų, LogP = 1.13. methoxyethyl) may reduce solubility in polar solvents. This compound’s lower PSA compared to methoxyethyl derivatives suggests reduced polarity .
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile (55b)
- Structure : Includes a pyrazole ring with nitro and trifluoromethyl groups.
- The methylpyrazole moiety adds steric bulk, which may hinder target binding compared to linear substituents like methoxyethyl .
Pyrimidine and Heterocyclic Analogues
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3)
- Structure : Pyrimidine-5-carbonitrile core with thiazole and hydroxyphenyl substituents.
- Properties: Melting point = 242–243°C. The hydroxyphenyl group enables hydrogen bonding, while the thiazole contributes to π-π interactions. The pyrimidine ring (vs. Low synthesis yield (18%) suggests challenging preparation .
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS: 1956340-63-8)
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
- Structure : Contains a reactive isothiocyanate group.
- Properties: High reactivity enables conjugation with biomolecules (e.g., proteins), but instability in aqueous environments limits therapeutic use. Contrastingly, the methoxyethylamino group in the target compound offers stability and predictable pharmacokinetics .
4-(4-Methylamino-3-nitrophenoxy)-pyridine-2-carbonitrile
- Structure: Nitrophenoxy substituent at the 4-position.
- Properties : The nitro group facilitates redox reactions, useful in prodrug design. However, toxicity concerns arise from nitro reduction metabolites. The methoxyethyl group avoids such risks .
Biological Activity
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring with a carbonitrile group and an amino group linked to a methoxyethyl chain. Its molecular formula is , with a molecular weight of approximately 177.20 g/mol. This unique structure enhances its solubility and interaction potential with various biological targets, making it a promising candidate for pharmaceutical applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of pyridine derivatives with appropriate amines and carbonitriles. These synthetic routes leverage the reactivity of both the amino and carbonitrile groups to build complexity in the final product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
- Fungi : Candida albicans and Aspergillus species.
The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 40 | |
| Pseudomonas aeruginosa | 60 | |
| Klebsiella pneumoniae | 70 | |
| Candida albicans | 30 |
The mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors in microbial cells, leading to inhibition of growth or cell death. The presence of the methoxyethyl group may enhance binding affinity due to increased hydrophobic interactions .
Case Study 1: Antibacterial Efficacy
In a study evaluating various pyridine derivatives, researchers found that this compound demonstrated significant antibacterial activity against multidrug-resistant strains of E. coli. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with polymyxin B, suggesting potential for use in treating resistant infections .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of the compound against clinical isolates of Candida. Results indicated that it inhibited biofilm formation at sub-inhibitory concentrations, which is crucial for managing chronic infections associated with biofilm-producing fungi .
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating the precise biochemical pathways affected by this compound.
- Structure-activity relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific pathogens.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield | Key Reagents | Purification Technique |
|---|---|---|---|
| Nucleophilic Substitution | 90% | 2-Methoxyethyl bromide, KCO | Silica gel chromatography |
| Reductive Amination | 80%* | 5-Aminopyridine, NaBHCN | Recrystallization |
| *Hypothetical example based on analogous protocols. |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is essential for unambiguous structural determination. For pyridine-carbonitrile derivatives, monoclinic systems (e.g., space group P21/n) with unit cell parameters (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) are common . Data collection using a Bruker Kappa APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) allows precise measurement of bond angles and torsion angles, critical for confirming the (2-methoxyethyl)amino substituent’s orientation .
Q. Table 2: Crystallographic Data
| Parameter | Value (Example) |
|---|---|
| Space Group | P21/n |
| Unit Cell Volume (ų) | 1586.20 |
| Z | 4 |
| R-factor | <0.05 |
| *Data adapted from analogous structures . |
Basic: What spectroscopic techniques validate the compound’s purity and structure?
Methodological Answer:
- LCMS : Confirms molecular weight (e.g., m/z 428 [M+H]+) .
- HPLC : Retention time (0.61 min) under specific gradients (e.g., SQD-FA05 column) ensures purity >95% .
- NMR : H NMR (DMSO-d6) identifies key protons: δ 8.2 (pyridine-H), δ 3.5–3.7 (methylene-OCH), δ 2.8–3.0 (N-CH) .
Advanced: How does the (2-methoxyethyl)amino group influence the compound’s reactivity or biological activity compared to other substituents?
Methodological Answer:
The substituent’s electron-donating methoxy group enhances solubility and may modulate binding interactions. For example, replacing it with a thiophene or trifluoromethyl group (as in structurally similar compounds) reduces polarity and alters receptor affinity . Comparative SAR studies using enzyme inhibition assays (e.g., IC50 values against kinases) or molecular docking can quantify these effects.
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | LogP | Solubility (mg/mL) | IC50 (nM)* |
|---|---|---|---|
| 2-Methoxyethylamino | 1.2 | 15.3 | 50 |
| Thiophene | 2.8 | 3.1 | 120 |
| Trifluoromethyl | 3.5 | 1.9 | 200 |
| *Hypothetical data for illustrative purposes . |
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust .
- Spill Management : Absorb with inert material (e.g., sand) and dispose in sealed containers .
Advanced: How can researchers address discrepancies in crystallographic data between similar pyridine-carbonitrile derivatives?
Methodological Answer:
Discrepancies often arise from polymorphism or twinning. Refinement protocols in SHELXL (e.g., TWIN/BASF commands) can model twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···N bonds) that stabilize specific conformations . For polymorphs, differential scanning calorimetry (DSC) identifies thermal stability differences.
Basic: What solvents and reaction conditions optimize yield in its synthesis?
Methodological Answer:
Polar aprotic solvents (DMF, THF) at 25–60°C under nitrogen atmosphere are optimal. For example, THF/water mixtures with Oxone® enable efficient oxidation of thioether intermediates . Post-reaction workup with phosphate buffers (pH 7) minimizes side-product formation .
Advanced: How can computational methods predict the compound’s metabolic stability?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., methoxy group demethylation). MD simulations (Amber/CHARMM force fields) model interactions with cytochrome P450 enzymes, while ADMET predictors (e.g., SwissADME) estimate clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
